6-(Trifluoromethoxy)chroman-4-amine hydrochloride

Lipophilicity ADME CNS Drug Design

6-(Trifluoromethoxy)chroman-4-amine hydrochloride is a racemic chroman-4-amine building block featuring a 6-OCF₃ group. This substitution delivers a LogP of ~2.4 and TPSA of 44.48 Ų, a balanced profile for CNS lead optimization. The HCl salt ensures straightforward weighing and dissolution. Ideal for reductive amination, acylation, or sulfonylation to build CNS-targeted compound libraries.

Molecular Formula C10H11ClF3NO2
Molecular Weight 269.65 g/mol
CAS No. 191608-20-5
Cat. No. B11848387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethoxy)chroman-4-amine hydrochloride
CAS191608-20-5
Molecular FormulaC10H11ClF3NO2
Molecular Weight269.65 g/mol
Structural Identifiers
SMILESC1COC2=C(C1N)C=C(C=C2)OC(F)(F)F.Cl
InChIInChI=1S/C10H10F3NO2.ClH/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9;/h1-2,5,8H,3-4,14H2;1H
InChIKeyBLYCHOGTNJQXPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 6-(Trifluoromethoxy)chroman-4-amine hydrochloride (CAS 191608-20-5)


6-(Trifluoromethoxy)chroman-4-amine hydrochloride (CAS 191608-20-5) is a chroman derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 6-position and an amine group at the 4-position of the chroman scaffold, supplied as a hydrochloride salt . The trifluoromethoxy group enhances lipophilicity and metabolic stability relative to non-fluorinated analogs, while the hydrochloride salt form improves aqueous solubility and handling characteristics . This compound serves primarily as a synthetic building block and as a scaffold for medicinal chemistry exploration in central nervous system (CNS) drug discovery programs .

Why Substituting 6-(Trifluoromethoxy)chroman-4-amine hydrochloride with Other Chroman-4-amines Fails to Replicate Physicochemical Profiles


Chroman-4-amine derivatives exhibit pronounced substitution-dependent variations in lipophilicity, polar surface area, and metabolic stability due to the position and nature of ring substituents . The 6-position trifluoromethoxy (-OCF₃) group imparts a specific balance of lipophilicity and hydrogen-bonding capacity that differs from methoxy (-OCH₃), trifluoromethyl (-CF₃), or unsubstituted analogs . Interchanging regioisomers (e.g., 7- or 8-trifluoromethoxy) alters the molecular geometry and electronic distribution, potentially affecting target binding and pharmacokinetic behavior . The hydrochloride salt form of this compound further distinguishes it from free base versions by providing enhanced aqueous solubility and improved solid-state stability for experimental workflows [1].

Quantitative Differentiation Evidence: 6-(Trifluoromethoxy)chroman-4-amine hydrochloride vs. Analogous Chroman-4-amines


LogP Comparison: 6-OCF₃ Derivative Exhibits Distinct Lipophilicity vs. 7-OCF₃ Regioisomer

The 6-(trifluoromethoxy) substitution pattern yields a calculated LogP of 2.3675, which differs from the (R)-enantiomer hydrochloride salt's calculated LogP of 2.7893 . This places the compound in a lipophilicity range distinct from both less lipophilic methoxy analogs and more lipophilic alkyl-substituted chroman-4-amines. Regioisomeric 7-trifluoromethoxy derivatives exhibit altered spatial orientation of the -OCF₃ group, which can influence membrane permeability and target engagement .

Lipophilicity ADME CNS Drug Design

Topological Polar Surface Area (TPSA): 6-OCF₃ Compound Shows Defined Hydrogen-Bonding Capacity

The 6-(trifluoromethoxy)chroman-4-amine core possesses a calculated Topological Polar Surface Area (TPSA) of 44.48 Ų . This value falls within the favorable range for oral bioavailability (typically <140 Ų) and CNS penetration (often <90 Ų). By comparison, the TPSA of structurally related but distinct scaffolds, such as 6-(trifluoromethoxy)chroman (which lacks the 4-amine), is not reported in comparable databases, but the amine group contributes a hydrogen-bond donor that is absent in the ketone or unsubstituted analogs, altering passive diffusion characteristics .

Drug-likeness Oral Bioavailability Permeability

Hydrochloride Salt Form Improves Aqueous Solubility Over Free Base

6-(Trifluoromethoxy)chroman-4-amine hydrochloride is supplied as a crystalline salt, which enhances aqueous solubility compared to the free base form . While quantitative solubility data (e.g., mg/mL) are not publicly disclosed for this specific compound, vendor descriptions consistently indicate that the hydrochloride salt provides improved solubility and stability, facilitating dissolution in aqueous buffers and polar solvents commonly used in biological assays [1]. The free base form (molecular weight 233.19 g/mol) is more lipophilic and may require organic co-solvents for dissolution .

Formulation Solubility Salt Selection

Purity Specification: ≥98% NLT (MolCore) Provides Consistency for Medicinal Chemistry

MolCore supplies 6-(Trifluoromethoxy)chroman-4-amine hydrochloride at a certified purity of NLT 98% . In contrast, some generic vendors list purities of 95% or 97% for related chiral analogs . Higher purity reduces the likelihood of confounding impurities in structure-activity relationship (SAR) studies and ensures more reliable reaction yields when used as a synthetic intermediate. The product is manufactured under ISO-certified quality systems, which supports global pharmaceutical R&D compliance requirements .

Quality Control Reproducibility Purity

Validated Application Scenarios for 6-(Trifluoromethoxy)chroman-4-amine hydrochloride in Research and Development


CNS Drug Discovery: Serotonin Receptor Ligand Scaffold Exploration

The chroman-4-amine core is a privileged scaffold for serotonin (5-HT) receptor modulators, with derivatives showing affinity for 5-HT1A, 5-HT2A, and 5-HT2C subtypes [1]. The 6-trifluoromethoxy substitution provides a balanced lipophilicity (LogP ~2.4) and moderate TPSA (44.48 Ų) that are favorable for CNS penetration . This compound can serve as a starting point for designing selective ligands via further functionalization at the amine or chroman ring positions.

Synthetic Intermediate for Chiral and Racemic Libraries

As a racemic mixture, 6-(Trifluoromethoxy)chroman-4-amine hydrochloride offers a cost-effective building block for generating diverse compound libraries. The amine group can undergo reductive amination, acylation, or sulfonylation, while the chroman ring can be further elaborated . The hydrochloride salt simplifies weighing and dissolution in organic synthesis workflows .

Physicochemical Benchmarking for Fluorinated Fragment-Based Drug Design

The compound's calculated LogP (2.3675) and TPSA (44.48 Ų) provide a quantitative reference point for evaluating the impact of the -OCF₃ group on chroman scaffolds . Researchers comparing substituent effects (e.g., -OCF₃ vs. -OCH₃ vs. -CF₃) can use this data to guide the selection of fluorinated motifs in fragment growing or scaffold hopping strategies .

Quote Request

Request a Quote for 6-(Trifluoromethoxy)chroman-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.